UV Cleavable Biotin-PEG2-Azide

Chemoproteomics Activity-Based Protein Profiling Enrichment Selectivity

Acid-cleavable biotin reagents (DADPS) compromise O-GlcNAc and phosphorylation modifications through formic acid exposure; disulfide-cleavable alternatives require DTT/TCEP that disrupts native disulfide bonds. UV Cleavable Biotin-PEG2-Azide solves both via chemically orthogonal, reagent-free 365 nm photocleavage: • >80% release efficiency, comparable to DADPS-biotin, without acidic artifacts. • Reduces non-specific background by 50-80% vs. denaturing elution, preserving native protein conformation for functional assays. • Compatible with quantitative chemoproteomics (¹³C₆-heavy/light pair, 6 Da mass shift).

Molecular Formula C38H51N7O9S
Molecular Weight 781.9 g/mol
Cat. No. B8106354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUV Cleavable Biotin-PEG2-Azide
Molecular FormulaC38H51N7O9S
Molecular Weight781.9 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-34(48)54-37(36(49)27-10-3-1-4-11-27)28-12-9-13-29(24-28)53-25-33(47)41-19-21-52-23-22-51-20-18-40-32(46)15-7-6-14-31-35-30(26-55-31)43-38(50)44-35/h1,3-4,9-13,24,30-31,35,37H,2,5-8,14-23,25-26H2,(H,40,46)(H,41,47)(H2,43,44,50)/t30-,31-,35-,37?/m0/s1
InChIKeyJHYKDGNZEADRIH-ZPIGJYFOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UV Cleavable Biotin-PEG2-Azide: Properties and Molecular Specification for Click Chemistry-Based Enrichment


UV Cleavable Biotin-PEG2-Azide (CAS 1192802-98-4 or 1654739-36-2; molecular formula C38H51N7O9S; MW 781.9 g/mol) is a heterotrifunctional reagent comprising three functional domains: a biotin moiety for streptavidin capture, a UV-photocleavable linker (typically an ortho-nitrobenzyl derivative), and a terminal azide group for copper-catalyzed or strain-promoted click chemistry [1]. The compound incorporates a PEG2 (two-unit polyethylene glycol) spacer arm that confers aqueous solubility to the conjugated biomolecule . Upon exposure to long-wave UV light at approximately 365 nm, the photolabile linker undergoes cleavage, releasing the captured target from the streptavidin-bound biotin while leaving the biotin tag on the solid support [1]. The azide moiety enables bioorthogonal conjugation to alkyne-functionalized biomolecules via CuAAC or SPAAC reactions, forming a stable triazole linkage .

Why Not Any Cleavable Biotin Reagent? Comparative Performance Defines UV Cleavable Biotin-PEG2-Azide Selection


Cleavable biotin reagents are not functionally interchangeable; the specific cleavage mechanism, linker chemistry, and spacer architecture fundamentally dictate experimental outcomes. Commercially available cleavable biotin tags operate via distinct release mechanisms: acid-labile (e.g., DADPS linkers requiring 5-10% formic acid), reduction-cleavable (disulfide bonds requiring DTT or TCEP), and photocleavable (UV light at 300-365 nm) [1]. Each cleavage modality imposes different compatibility constraints with biological samples: acid-cleavable linkers may damage acid-labile post-translational modifications, while reducing agents used with disulfide linkers can disrupt native protein disulfide bonds and interfere with thiol-targeting probes [2]. Systematic benchmarking has demonstrated that the choice of cleavable biotin tag directly impacts enrichment efficiency, peptide identification yield, and reproducibility in chemoproteomic workflows [3]. Consequently, the procurement decision must be guided by quantitative performance metrics rather than nominal functional equivalence—a DADPS-biotin reagent cannot substitute for a photocleavable biotin in applications requiring reagent-free, chemically orthogonal release.

UV Cleavable Biotin-PEG2-Azide: Quantitative Evidence for Differentiation from Alternative Cleavable Biotin Tags


Cleavage Selectivity: Photocleavable Biotin Releases >80% Enriched Peptides Without Native Disulfide Disruption

In a rigorous head-to-head comparison of four cleavable bioorthogonal probes (PC-biotin-alkyne, DADPS-biotin-alkyne, Dde-biotin-alkyne, and Diazo-biotin-alkyne) for O-GlcNAc proteomics, PC-biotin-alkyne (photocleavable) exhibited >80% efficiency in releasing captured peptides upon UV exposure, comparable to acid-cleavable DADPS-biotin-alkyne which released >85% of enriched peptides under 2% formic acid treatment [1]. However, the critical differentiation lies not in absolute release efficiency but in cleavage mechanism orthogonality: PC-biotin achieves release via exogenous light stimulus that leaves acid-labile and reduction-sensitive modifications intact, whereas DADPS requires acidic conditions (pH ~2-3) that can hydrolyze O-GlcNAc modifications and disulfide-based reagents require reducing agents (50 mM DTT or TCEP) that disrupt native disulfide bonds [2].

Chemoproteomics Activity-Based Protein Profiling Enrichment Selectivity

PEG2 Spacer Architecture: Enhanced Aqueous Solubility and Reduced Steric Hindrance in Bioconjugation

The PEG2 spacer (two ethylene glycol units) in UV Cleavable Biotin-PEG2-Azide confers measurably improved aqueous solubility compared to reagents with only hydrocarbon spacers. According to Thermo Fisher technical specifications for EZ-Link PEG2-biotin derivatives (same PEG2 spacer class), the hydrophilic PEG segments increase solubility of labeled proteins and reduce aggregation in solution compared to hydrocarbon-only spacer reagents . The PEG2 architecture provides a calculated 7-atom flexible connection that minimizes steric hindrance during streptavidin binding relative to direct biotin conjugation [1]. This spacer length differs from PEG4 and longer PEG variants; PEG2 maintains sufficient reach for avidin access (~13.5 Å from biotin carboxyl to reactive terminus) while avoiding excessive flexibility that can reduce capture efficiency in dense molecular environments.

Bioconjugation Click Chemistry Affinity Purification

Enrichment Reproducibility: Photocleavable Tags Show Comparable Peptide Identifications to Acid-Cleavable in 15-Method Benchmark

A systematic benchmark study evaluating five commercially available cleavable biotin tags across three chemoproteomic workflows (15 distinct method combinations) demonstrated that while acid-cleavable DADPS-biotin achieved the highest enrichment efficiency (mean peptide identification: ~800-1200 peptides per run), photocleavable biotin tags yielded comparable reproducibility metrics (CV <15% across triplicate analyses) and identified ~600-900 peptides in the same workflows [1]. The study explicitly notes that photocleavable biotin tags remain the method of choice when dealing with acid-sensitive probe modifications or when working with acid-labile PTMs, despite being numerically inferior in raw peptide yield [1].

LC-MS/MS Chemoproteomics Method Reproducibility

Background Signal Reduction: UV-Elution Decreases Non-Specific Binding by Eliminating Denaturing Elution Requirements

UV Cleavable Biotin-PEG2-Azide enables release of captured targets under mild photolysis conditions (365 nm UV), resulting in a significant decrease of background signal attributable to non-specifically bound proteins [1]. In contrast, non-cleavable biotin-streptavidin systems require harsh denaturing elution conditions (e.g., boiling in SDS-PAGE loading buffer, 8 M guanidine HCl, or pH 2.5 glycine buffer) that co-elute both specific and non-specific proteins [2]. Photocleavable linkers allow selective release of only the chemically conjugated targets while leaving non-specifically adsorbed proteins on the solid support, reducing background by an estimated 50-80% based on typical streptavidin-biotin purification workflows [3]. This stands in contrast to disulfide-based cleavable reagents, where the reducing agents required for cleavage (DTT/TCEP) may reactivate thiol proteases or reduce protein disulfide bonds, potentially confounding downstream functional assays [2].

Affinity Purification Background Signal Native Protein Elution

Isotopic Labeling Compatibility: Light/Heavy Pair Enables 6 Da Mass Shift for Quantitative Proteomics

UV Cleavable Biotin-PEG2-Azide is available as an unlabeled 'light' analog that can be paired with a stable isotope-labeled 'heavy' analog (13C6-UV Cleavable Biotin-Azide) for quantitative proteomics applications [1]. When used in parallel workflows, the light and heavy tags produce a defined mass difference of 6 Da in LC-MS/MS analysis, enabling relative quantification of protein enrichment between experimental conditions [1]. This represents a key procurement consideration: researchers performing comparative proteomics can obtain both the unlabeled and 13C6-labeled versions from the same vendor with identical cleavage kinetics (both release at 365 nm) [2], whereas alternative cleavable biotin systems (e.g., disulfide or DADPS) may lack commercially available isotopically-labeled counterparts with identical cleavage properties.

Quantitative Proteomics Stable Isotope Labeling SILAC

Procurement-Optimized Applications for UV Cleavable Biotin-PEG2-Azide Based on Differential Performance Evidence


Acid-Sensitive Post-Translational Modification Proteomics (O-GlcNAc, Phosphoproteomics)

UV Cleavable Biotin-PEG2-Azide is the preferred enrichment reagent for proteomic analysis of acid-labile modifications. Direct head-to-head comparison confirms that PC-biotin achieves >80% release efficiency comparable to acid-cleavable DADPS-biotin (>85%) but without exposing samples to acidic conditions (2% formic acid) that hydrolyze O-GlcNAc modifications [1]. In workflows analyzing O-GlcNAcylated proteins, phosphorylation sites, or glycosylated peptides, acid-based cleavage would compromise modification integrity; UV photocleavage at 365 nm provides chemically orthogonal release that preserves these modifications for accurate MS identification [2]. Procurement recommendation: This reagent is indicated specifically for laboratories performing PTM-centric proteomics where alternative cleavage mechanisms would introduce unacceptable chemical artifacts.

Native Protein Complex Isolation Requiring Functional Preservation

For researchers isolating protein complexes for downstream functional assays (enzymatic activity measurement, protein-protein interaction analysis, or structural biology applications), UV Cleavable Biotin-PEG2-Azide enables native elution without denaturing agents or reducing chemicals. The 365 nm photocleavage releases only the azide-conjugated target while leaving non-specifically bound proteins on the streptavidin beads, reducing background signal by an estimated 50-80% relative to denaturing elution [1]. Unlike disulfide-cleavable reagents, no reducing agents (DTT/TCEP) are introduced that could disrupt native protein disulfide bonds or activate latent thiol proteases [2]. This scenario applies specifically when native protein function must be preserved post-purification—a requirement not addressed by acid-cleavable or reduction-cleavable alternatives.

Quantitative Chemoproteomics Requiring SILAC-Style Light/Heavy Comparative Analysis

UV Cleavable Biotin-PEG2-Azide (light) can be paired with 13C6-UV Cleavable Biotin-Azide (heavy) to enable relative quantification of enriched proteins between two experimental conditions with a 6 Da mass shift detectable by LC-MS/MS [1]. Both light and heavy forms exhibit identical photocleavage kinetics at 365 nm, ensuring that differences in measured peptide abundance reflect true biological variation rather than differential cleavage efficiency [2]. Procurement relevance: Alternative cleavable biotin classes (DADPS, disulfide) often lack commercially available isotopically-labeled counterparts with matched cleavage properties, making the UV-cleavable biotin system the most direct path to implementing quantitative comparative chemoproteomics.

PROTAC Development and Target Engagement Validation in Acid-Sensitive Cellular Contexts

UV Cleavable Biotin-PEG2-Azide serves as a PEG-based PROTAC linker for synthesizing proteolysis-targeting chimeras, where the azide group enables click conjugation to alkyne-functionalized E3 ligase ligands or target-binding warheads [1]. In target engagement studies, the UV-cleavable property allows confirmation of ternary complex formation without introducing acidic or reducing conditions that could alter protein conformation or disrupt the PROTAC-induced interaction [2]. For cellular target engagement assays where maintaining the native state of the PROTAC-protein complex is critical, photocleavable biotin provides a non-perturbing elution mechanism that acid-cleavable (DADPS) or disulfide-based linkers cannot offer due to their chemical cleavage requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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